![molecular formula C24H24N4O2S B2404151 (4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone CAS No. 852132-75-3](/img/structure/B2404151.png)
(4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone is a useful research compound. Its molecular formula is C24H24N4O2S and its molecular weight is 432.54. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Based on its structural similarity to other compounds, it may act as an antagonist at the alpha1-adrenergic receptors . Antagonists bind to receptors but do not activate them. This binding blocks the receptor and prevents it from responding to other substances, potentially leading to various therapeutic effects.
Biochemical Pathways
Alpha1-adrenergic receptors, which this compound may target, are involved in numerous neurodegenerative and psychiatric conditions . Therefore, the compound could potentially influence these pathways.
Pharmacokinetics
The compound’s solubility in dmso is reported to be 1667 mg/mL (3700 mM; ultrasonic and warming and heat to 60°C) , which could influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Based on its potential interaction with alpha1-adrenergic receptors, it could have effects on neurological conditions .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include temperature and light. The compound is reported to be stored at 2-8°C , suggesting that it may be sensitive to temperature. Additionally, it should be kept in a dark place , indicating that it may be sensitive to light.
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-17-22(31-24-25-21(16-28(17)24)18-6-4-3-5-7-18)23(29)27-14-12-26(13-15-27)19-8-10-20(30-2)11-9-19/h3-11,16H,12-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUHFMYRSCYZFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
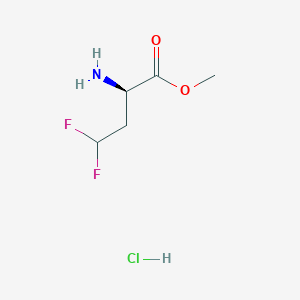
![N-(3-chloro-4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2404070.png)
![N-[(2,5-dimethoxyphenyl)methyl]-N-(1-methyl-1H-pyrazol-4-yl)but-2-ynamide](/img/structure/B2404072.png)

![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2404075.png)
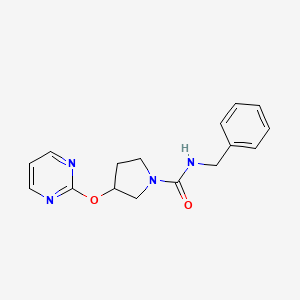
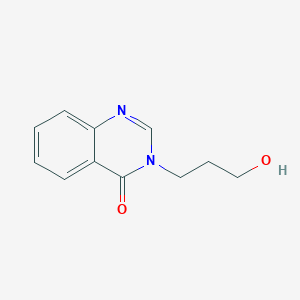
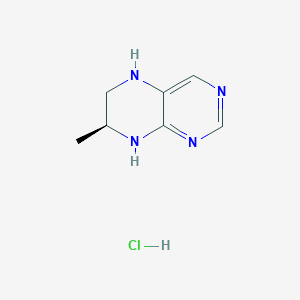
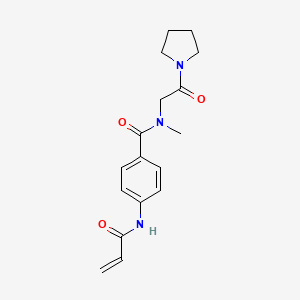


![N-[(4-methoxythian-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2404088.png)
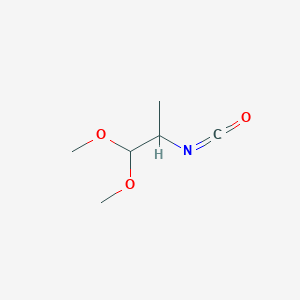
![Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2404091.png)
